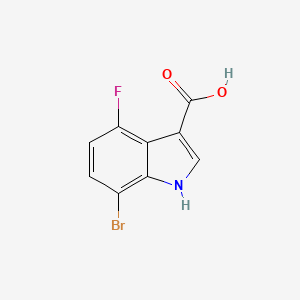

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid

Overview

Description

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 . It has an average mass of 258.044 Da and a monoisotopic mass of 256.948761 Da .

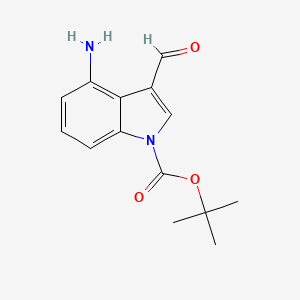

Molecular Structure Analysis

The molecular structure of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid consists of a bromine atom and a fluorine atom attached to an indole ring, which is further connected to a carboxylic acid group .Physical And Chemical Properties Analysis

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid has an average mass of 258.044 Da and a monoisotopic mass of 256.948761 Da .Scientific Research Applications

Herbicidal Activity

“7-Bromo-4-fluoro-1H-indole-3-carboxylic acid” derivatives have been studied for their potential as herbicides . These compounds can act as antagonists to the auxin receptor protein TIR1, a key component in plant growth regulation . By inhibiting this receptor, the derivatives can effectively control weed growth, offering a chemical method to enhance crop production and contribute to food security.

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many natural products, including alkaloids. The synthesis of “7-Bromo-4-fluoro-1H-indole-3-carboxylic acid” derivatives contributes to the construction of complex molecules that are part of selected alkaloids . These compounds are significant due to their presence in various biologically active substances.

Antiviral Applications

Some indole derivatives, including those related to “7-Bromo-4-fluoro-1H-indole-3-carboxylic acid,” have shown antiviral activity . For instance, certain ethyl 1H-indole-3-carboxylates demonstrated effectiveness against the hepatitis C virus (HCV) in cell studies . This suggests potential for developing new antiviral drugs.

Cancer Treatment Research

Indole derivatives are being explored for their role in cancer treatment . Their ability to interact with cancer cells and potentially disrupt their growth makes them a valuable area of study for new therapeutic approaches .

Microbial Inhibition

The structural framework of indole derivatives, including “7-Bromo-4-fluoro-1H-indole-3-carboxylic acid,” allows them to interact with various microbes. This interaction can lead to the inhibition of microbial growth, which is crucial for the development of new antibiotics .

Treatment of Disorders

Research into indole derivatives also extends to the treatment of various disorders in the human body. The compounds’ diverse biological properties make them candidates for treating different types of disorders, although specific applications for “7-Bromo-4-fluoro-1H-indole-3-carboxylic acid” in this field would require further investigation .

properties

IUPAC Name |

7-bromo-4-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRHHABRPRHTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid | |

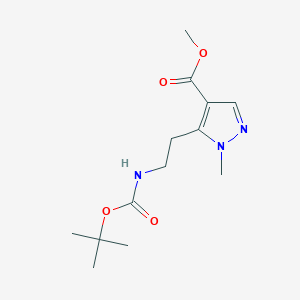

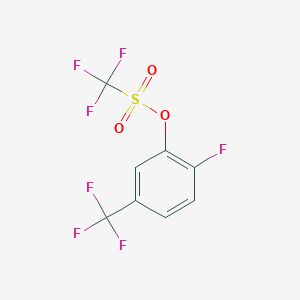

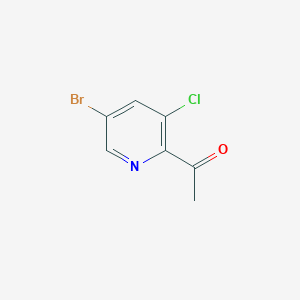

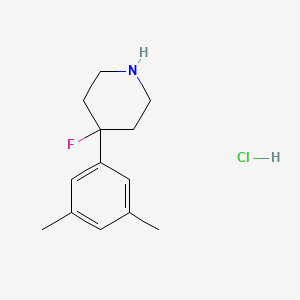

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)

![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)

![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)

![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)